molecular formula C18H12N2S2 B188146 4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole CAS No. 4072-63-3

4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole

Cat. No. B188146
CAS RN: 4072-63-3
M. Wt: 320.4 g/mol
InChI Key: GBEZRQPRNIJFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multistep process that involves the condensation of 2-aminothiophenol and 2-bromoacetophenone, followed by cyclization and oxidation reactions. The resulting compound has a unique structure that makes it an attractive candidate for further research.

Mechanism Of Action

The mechanism of action of 4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole varies depending on its application. In antibacterial and antifungal applications, it is believed to inhibit the growth of microorganisms by disrupting their cell membranes. In anticancer applications, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes. In Alzheimer's disease research, it has been found to inhibit the aggregation of amyloid-beta peptides.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole vary depending on its application. In antibacterial and antifungal applications, it has been shown to effectively kill a wide range of microorganisms. In anticancer applications, it has been found to induce apoptosis in cancer cells without affecting normal cells. In Alzheimer's disease research, it has been shown to inhibit the formation of amyloid-beta plaques in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole in lab experiments is its unique structure, which allows for a wide range of potential applications. Additionally, it has been shown to be relatively easy to synthesize using standard laboratory techniques. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require special handling procedures.

Future Directions

There are several future directions for research involving 4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole. One potential area of research is the development of new antibacterial and antifungal agents based on this compound. Another area of research is the investigation of its potential use in the treatment of other neurodegenerative disorders. Additionally, there is ongoing research into the use of this compound as a fluorescent probe for biological imaging. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.

Synthesis Methods

The synthesis of 4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole involves a multistep process that starts with the condensation of 2-aminothiophenol and 2-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction results in the formation of an intermediate product that is then cyclized using a dehydrating agent such as phosphorus oxychloride. The final step involves the oxidation of the resulting compound using an oxidizing agent such as hydrogen peroxide.

Scientific Research Applications

4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole has been extensively studied for its potential applications in various fields. It has shown promising results as an antibacterial, antifungal, and anticancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been investigated for its use as a fluorescent probe in biological imaging.

properties

CAS RN

4072-63-3

Product Name

4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole

Molecular Formula

C18H12N2S2

Molecular Weight

320.4 g/mol

IUPAC Name

4-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C18H12N2S2/c1-3-7-13(8-4-1)15-11-21-17(19-15)18-20-16(12-22-18)14-9-5-2-6-10-14/h1-12H

InChI Key

GBEZRQPRNIJFPX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=CC=C4

Other CAS RN

4072-63-3

Origin of Product

United States

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